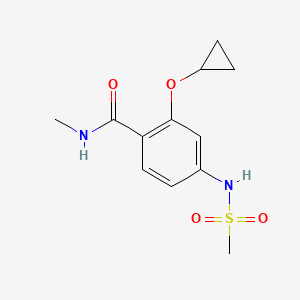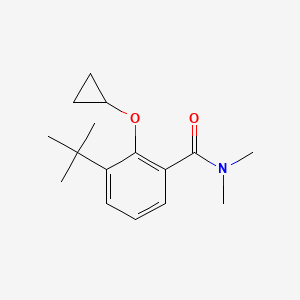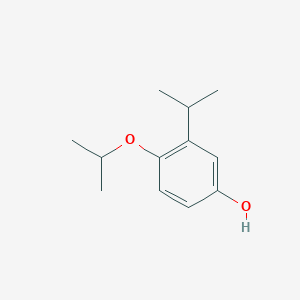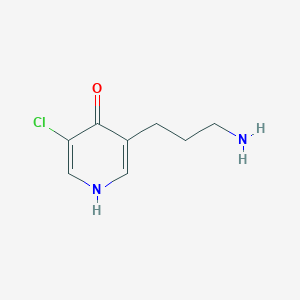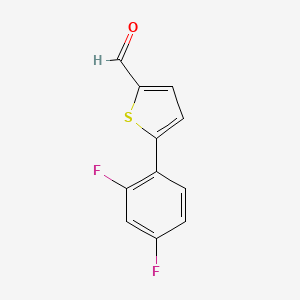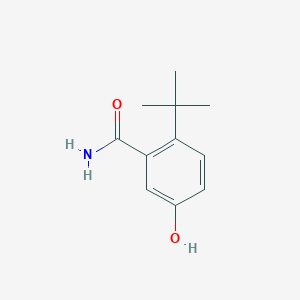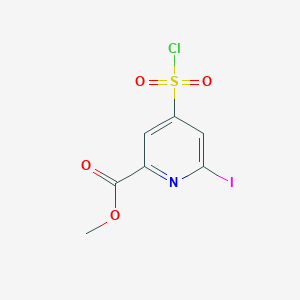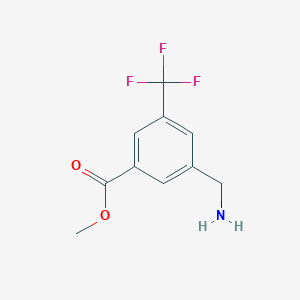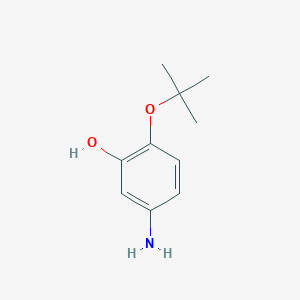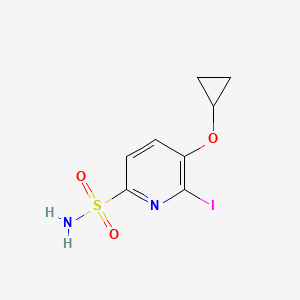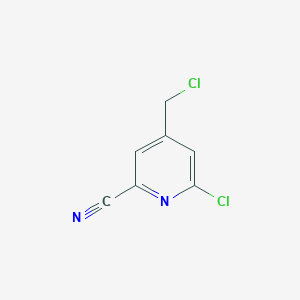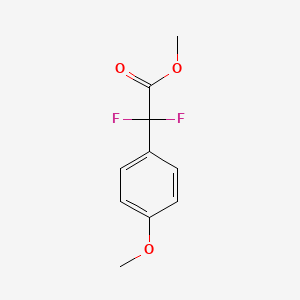
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butanol and dimethylamine.
Intermediate Formation: Tert-butanol reacts with dimethylamine to form 3-(dimethylamino)propanol.
Carbamate Formation: 3-(dimethylamino)propanol reacts with tert-butyl chloroformate to produce tert-butyl 2-(methylamino)propylchloroformate.
Final Product: Tert-butyl 2-(methylamino)propylchloroformate is then reacted with tert-butyl carbamate to yield this compound.
Analyse Chemischer Reaktionen
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(5-amino-4-formylpyridin-3-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl (5-amino-4-formylpyridin-3-YL)methylcarbamate: This compound has a similar structure but differs in the position of the tert-butyl group.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Another similar compound with a different core structure.
Eigenschaften
Molekularformel |
C14H21N3O3 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl N-[3-(5-amino-4-formylpyridin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-6-4-5-10-7-16-8-12(15)11(10)9-18/h7-9H,4-6,15H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
AZAKLVRHYMAORK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=CC(=C1C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


